Propan-2-yl 4-(methylamino)benzoate
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Overview
Description
Propan-2-yl 4-(methylamino)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester functional group, where the benzoic acid moiety is esterified with propan-2-yl alcohol and substituted with a methylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of propan-2-yl 4-(methylamino)benzoate can be achieved through the esterification of 4-(methylamino)benzoic acid with propan-2-yl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Amidation Reaction: Another synthetic route involves the amidation of 4-nitrobenzoic acid followed by reduction to form 4-(methylamino)benzoic acid, which is then esterified with propan-2-yl alcohol.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propan-2-yl 4-(methylamino)benzoate can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding N-oxide derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the methylamino group in this compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: Propan-2-yl 4-(methylamino)benzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in certain formulations.
Mechanism of Action
The mechanism of action of propan-2-yl 4-(methylamino)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Propan-2-yl 2-(methylamino)benzoate: Similar in structure but with the methylamino group at the ortho position.
Propan-2-yl 3-(methylamino)benzoate: Similar in structure but with the methylamino group at the meta position.
Ethyl 4-(methylamino)benzoate: Similar ester but with ethyl alcohol instead of propan-2-yl alcohol.
Uniqueness: Propan-2-yl 4-(methylamino)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The para substitution of the methylamino group can result in different pharmacological properties compared to its ortho and meta counterparts.
Properties
IUPAC Name |
propan-2-yl 4-(methylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)14-11(13)9-4-6-10(12-3)7-5-9/h4-8,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHDRMPGYWHNSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483589 |
Source
|
Record name | Propan-2-yl 4-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121506-07-8 |
Source
|
Record name | Propan-2-yl 4-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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